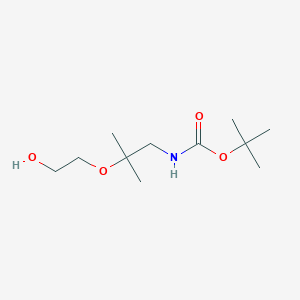
Tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethoxy group, and a carbamate moiety. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-hydroxyethoxy)-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-(2-hydroxyethoxy)-2-methylpropanol→tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under mild heating or catalytic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: New carbamate derivatives with different substituents.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate is used as a protecting group for amines. It provides stability to the amine functionality during various reaction steps and can be removed under mild acidic conditions, making it valuable in multi-step synthesis.
Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.
Medicine: In medicinal chemistry, this compound is used in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug, improving bioavailability and reducing side effects.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate exerts its effects is primarily through its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine and allowing it to participate in subsequent reactions. This mechanism is crucial in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the hydroxyethoxy group.
Boc-protected amines: Commonly used protecting groups in organic synthesis, similar in function to tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate.
Fmoc-protected amines: Another type of protecting group used in peptide synthesis, offering different removal conditions compared to tert-butyl carbamate derivatives.
Uniqueness: this compound is unique due to its specific structure, which provides additional stability and solubility compared to simpler carbamate derivatives. The presence of the hydroxyethoxy group enhances its hydrophilicity, making it suitable for applications in aqueous environments.
Properties
Molecular Formula |
C11H23NO4 |
|---|---|
Molecular Weight |
233.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C11H23NO4/c1-10(2,3)16-9(14)12-8-11(4,5)15-7-6-13/h13H,6-8H2,1-5H3,(H,12,14) |
InChI Key |
OOIWQJDBHQRUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


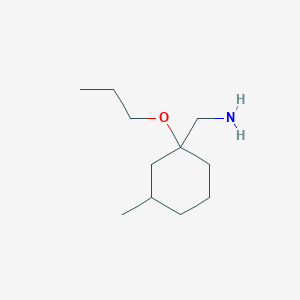
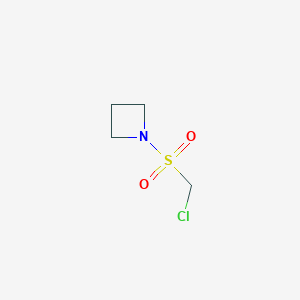

![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)

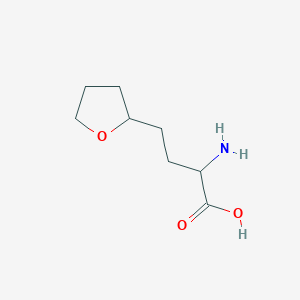

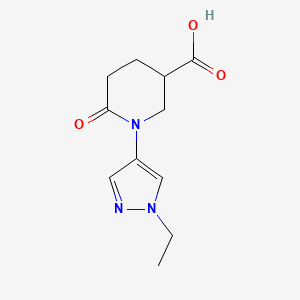
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)


